(2E)-2-methylpenta-2,4-dienoic acid
Description
Properties
CAS No. |
58191-40-5 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing (2E)-2-methylpenta-2,4-dienoic acid involves an aldol condensation reaction. This process typically starts with the condensation of acetone and crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which upon dehydration yields the desired diene acid.
-
Wittig Reaction: : Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene structure. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are used to facilitate the formation of the conjugated diene system under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2E)-2-methylpenta-2,4-dienoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated acids or alcohols.
-
Substitution: : The diene structure allows for various substitution reactions, including halogenation and alkylation. Common reagents for these reactions include halogens (e.g., bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated acids, alcohols
Substitution: Halogenated dienes, alkylated products
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-methylpenta-2,4-dienoic acid is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a valuable intermediate in organic synthesis, particularly in the formation of polymers and other macromolecules.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. Its derivatives are often used in the study of enzyme mechanisms and as substrates in biochemical assays.
Medicine
While not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (2E)-2-methylpenta-2,4-dienoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. Its conjugated diene system allows it to act as a reactive intermediate in both electrophilic and nucleophilic addition reactions. The molecular targets and pathways involved often include enzymes that catalyze these reactions, leading to the formation of more complex molecules.
Comparison with Similar Compounds
Penta-2,4-dienoic Acid Derivatives
Structural and Functional Differences
- However, its ethyl ester derivatives are intermediates in pharmaceutical synthesis (e.g., lacosamide analogs) .
- Synthetic Utility: The Wadsworth-Emmons reaction is a common route for synthesizing aryl-substituted analogs (e.g., 5-phenyl derivatives) , while asymmetric hydrogenation methods are employed for stereoselective production of this compound derivatives .
Q & A
Q. What are the recommended methods for synthesizing (2E)-2-methylpenta-2,4-dienoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification followed by hydrolysis. For example, ester intermediates can be synthesized via acid-catalyzed reactions (e.g., sulfuric acid) under reflux conditions, as demonstrated in studies on structurally similar dienoic esters . Subsequent hydrolysis of the ester group under acidic or basic conditions yields the free carboxylic acid. Earlier studies (e.g., Mori et al., 1964) provide foundational protocols for optimizing reaction conditions and isolating the product . For enantioselective synthesis, transition metal catalysts like Rh-TriFer complexes have been used to achieve high enantiomeric excess (98% ee) in related dienoic acids .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from light and oxidizing agents. Use inert gas (e.g., nitrogen) to minimize oxidation. Personal protective equipment (PPE), including acid-resistant gloves and P95 respirators, is recommended during handling to prevent inhalation or dermal exposure . Stability tests under controlled humidity and temperature (e.g., 4°C for long-term storage) should be conducted, as outlined in safety protocols for analogous dienoic acids .
Q. What analytical techniques are suitable for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The coupling constant (J) between H-4 and H-5 (e.g., J = 15.0 Hz) confirms trans geometry in the diene system, while ROESY correlations (e.g., between H3-19 and H-4) validate spatial arrangements . High-resolution mass spectrometry (HRMS) and gas chromatography coupled with quadrupole MS (GC-qMS) can verify molecular weight and purity, as demonstrated in analyses of sorbic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) to identify critical variables. For example, discrepancies in esterification yields may arise from incomplete reflux or catalyst deactivation . Isotopic labeling (e.g., deuterated solvents) combined with kinetic studies can clarify mechanistic pathways, as shown in studies on parabens and their derivatives . Collaborative validation using multiple techniques (HPLC, NMR) is advised to confirm reproducibility .
Q. What strategies optimize enantioselective synthesis of derivatives of this compound?
- Methodological Answer : Use chiral catalysts to control stereochemistry. For instance, Rh-TriFer complexes enable asymmetric hydrogenation of dienoic precursors with >98% enantiomeric excess . Alternatively, enzymatic catalysis (e.g., lipases in DMF with DIPEA) can generate amide derivatives, as shown in piperine analog synthesis . Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to ensure enantiopurity.
Q. How does the conjugated diene system in this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer : The conjugated diene acts as a dienophile, enhancing reactivity in [4+2] cycloadditions. Kinetic studies show increased reaction rates compared to non-conjugated analogs due to orbital overlap stabilization. For example, electron-deficient dienophiles (e.g., maleic anhydride) react efficiently under mild conditions (25–40°C), yielding bicyclic adducts . Computational modeling (DFT) can predict regioselectivity and transition states, aiding in experimental design .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
